5-(Benzyloxy)pentan-2-ol

Description

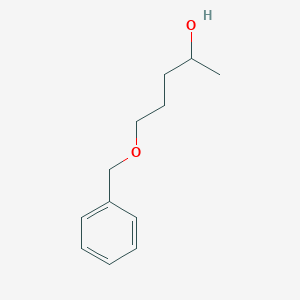

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAOYJYQYFYYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 5 Benzyloxy Pentan 2 Ol

Regioselective and Chemoselective Benzylation Strategies

A crucial step in the synthesis is the selective introduction of a benzyl (B1604629) ether at the C5 position. This requires a method that can differentiate between two hydroxyl groups, either in the starting material or a subsequent intermediate, to prevent the formation of undesired byproducts.

The direct, regioselective benzylation of a symmetrical diol like pentane-1,5-diol presents a significant challenge due to the similar reactivity of the two primary hydroxyl groups. Achieving mono-benzylation over di-benzylation and other side reactions requires careful control of reaction conditions. Modern strategies often employ catalytic methods to enhance selectivity. One notable approach involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), which can activate one hydroxyl group preferentially. The diol reacts with the tin reagent to form a stannylene acetal (B89532) intermediate. This intermediate then reacts with a benzylating agent, like benzyl bromide, directing the benzylation to a specific oxygen atom before the catalyst is regenerated. This method allows for high regioselectivity under relatively mild conditions.

Table 1: Representative Data for Regioselective Benzylation of Diols

| Starting Diol | Catalyst | Benzylating Agent | Solvent | Yield of Mono-Benzylated Product |

|---|---|---|---|---|

| Propane-1,3-diol | Bu₂SnO (catalytic) | Benzyl Bromide | Toluene (B28343) | >85% |

| Butane-1,4-diol | Bu₂SnCl₂ (catalytic) | Benzyl Chloride | Dichloromethane | ~80% |

| Pentane-1,5-diol | Bu₂SnO (catalytic) | Benzyl Bromide | Benzene | High (Typical) |

The formation of the benzyl ether is fundamentally an alkylation reaction, most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide or chloride) to form the desired ether.

When synthesizing the precursor 5-(benzyloxy)pentan-2-one (B3046982) from 5-hydroxypentan-2-one, this method is straightforward as there is only one hydroxyl group to alkylate. The primary alcohol is readily deprotonated by NaH in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide to complete the reaction, typically with high yields.

Stereocontrolled Approaches to the C2 Hydroxyl Group

The critical chiral center in 5-(benzyloxy)pentan-2-ol is the secondary alcohol at the C2 position. The most effective and widely used strategy to establish this stereocenter with high enantiomeric purity is the asymmetric reduction of the corresponding prochiral ketone, 5-(benzyloxy)pentan-2-one.

The conversion of the carbonyl group in 5-(benzyloxy)pentan-2-one to a hydroxyl group can generate a racemic mixture of (R)- and (S)-enantiomers if a standard reducing agent like sodium borohydride (B1222165) is used. To achieve an excess of one enantiomer, chiral catalysts or reagents are employed to control the facial selectivity of the hydride attack on the ketone.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂).

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone's carbonyl oxygen via the endocyclic boron atom. The catalyst's chiral framework sterically shields one face of the ketone, forcing the hydride transfer from the coordinated borane to occur selectively on the less hindered face. This process leads to the formation of the chiral secondary alcohol with high predictability and enantiomeric excess (ee). The reaction must be conducted under anhydrous conditions, as water can negatively impact enantioselectivity. For a substrate like 5-(benzyloxy)pentan-2-one, the (R)- or (S)-catalyst can be chosen to produce the desired (R)- or (S)-5-(benzyloxy)pentan-2-ol, respectively.

Table 2: CBS Reduction of Benzyloxy-Substituted Ketones

| Ketone Substrate | CBS Catalyst | Reducing Agent | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| 7-(Benzyloxy)hept-1-en-3-one | (R)-Me-CBS | BH₃·SMe₂ | THF | -30°C | 89% | 91% (S) |

| 5-(Benzyloxy)pentan-2-one | (S)-Me-CBS | BH₃·THF | THF | -20°C to 0°C | High (Typical) | >95% (R) (Expected) |

| 5-(Benzyloxy)pentan-2-one | (R)-Me-CBS | BH₃·THF | THF | -20°C to 0°C | High (Typical) | >95% (S) (Expected) |

Asymmetric hydrogenation represents another advanced methodology for the stereocontrolled reduction of ketones. This technique typically involves the use of a transition metal catalyst (e.g., ruthenium, rhodium, or iridium) complexed with a chiral ligand. In asymmetric transfer hydrogenation (ATH), a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture is used in place of hydrogen gas.

Catalyst systems, such as those based on chiral ruthenium-diamine complexes, are highly effective for the ATH of a wide range of ketones. The mechanism involves the formation of a metal-hydride species that transfers a hydride to the ketone within the chiral coordination sphere. This controlled transfer results in the formation of the chiral alcohol with high enantioselectivity. Recent developments have also introduced more sustainable iron- and manganese-based catalysts for this transformation.

Table 3: Representative Asymmetric Transfer Hydrogenation (ATH) of Ketones

| Ketone Substrate | Catalyst System | Hydrogen Donor | Solvent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Acetophenone | [FeCl(CO)((S,S)-P-NH-N-P)]BF₄ | HCOOK / H₂O | 2-MeTHF | High | 76% |

| 1-Tetralone | RuCl(S,S)-Tsdpen | HCOOH / Et₃N | Acetonitrile | >95% | 98% |

| Alkyl methyl ketones | Chiral Mn(I) Complexes | Isopropanol | Toluene | >90% | Up to 99% |

Diastereoselective Carbonyl Additions (e.g., Organometallic Additions to Chiral Aldehydes or Ketones)

The diastereoselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis, allowing for the creation of specific stereoisomers. This approach is particularly relevant for constructing the stereocenter in this compound. The strategy typically involves reacting a prochiral aldehyde or ketone with a nucleophile, where stereochemical induction is controlled by a chiral auxiliary or catalyst.

For instance, the synthesis of related chiral secondary alcohols has been achieved through the enantioselective addition of alkyl organometallic reagents to aliphatic aldehydes. mdpi.com A notable development is the use of in situ generated alkylzirconium reagents, which are less reactive and more functional-group-tolerant than traditional organolithium or Grignard reagents. mdpi.com Catalyzed by a chiral titanium-diol complex, these additions can proceed under mild conditions. mdpi.com

Another powerful technique is the asymmetric syn- and anti-aldol reaction using titanium enolates. nih.gov For example, an ester can be treated with titanium tetrachloride and a base to form a titanium enolate, which then reacts with an aldehyde like 3-(benzyloxy)propanal. This reaction can yield the aldol (B89426) adduct as a single diastereomer. nih.gov Subsequent removal of the chiral auxiliary and reduction of the carbonyl group would furnish the desired 1,4-diol structure.

Table 1: Illustrative Data on Diastereoselective Carbonyl Additions for Synthesizing Chiral Alcohols

| Carbonyl Substrate | Organometallic Reagent/Enolate | Catalyst/Auxiliary | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Aliphatic Aldehyde | Alkylzirconium (in situ) | Chiral Titanium-(Ph-BINMOL) complex | 56–86% ee | 27–54% |

| 3-(Benzyloxy)propanal | Titanium enolate of a chiral ester | (1S,2R)-1-(Tosylamino)indan-2-ol | Single diastereomer | 98% |

This table presents representative data from methodologies applicable to the synthesis of chiral alcohols, demonstrating the high levels of stereocontrol achievable.

Chiral Pool Synthesis and Derivatization of Enantiomerically Pure Precursors

Chiral pool synthesis is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.orgmdpi.com This approach leverages the inherent chirality of the starting material to build more complex molecules, often preserving the original stereocenters. wikipedia.org

A practical route to chiral building blocks related to this compound involves starting from S-ethyl lactate. A patented method for a posaconazole (B62084) intermediate demonstrates this principle, where S-ethyl lactate's hydroxyl group is first protected with benzyl chloride. The resulting ester undergoes a Grignard reaction to yield (2S)-2-benzyloxy-3-pentanone. google.com This ketone can then be subjected to a chiral reduction using borane (BH3) in the presence of a chiral catalyst like (S)-CBS to produce the corresponding (2S, 3R)-alcohol diastereomer with high selectivity. google.com This demonstrates a direct pathway from a simple chiral pool molecule to a complex, protected diol structure.

Another relevant strategy involves the derivatization of enantiomerically pure precursors through methods like enzymatic kinetic resolution. For example, a racemic precursor, (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol, can be resolved using Lipase TL. nih.gov This enzymatic acylation selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. Both the resulting (S)-alcohol and the (R)-acetate can be isolated in high enantiomeric purity and quantitative yields, providing access to either enantiomer of the target scaffold. nih.gov

Table 2: Chiral Pool Precursors and Key Transformations

| Chiral Precursor | Key Transformation Steps | Target Structure/Intermediate |

|---|---|---|

| S-Ethyl Lactate | 1. Benzyl protection of hydroxyl group. 2. Grignard reaction with ethylmagnesium bromide. 3. Chiral reduction of the resulting ketone. | (2S, 3R)-2-Benzyloxy-3-pentanol google.com |

| (±)-Precursor Alcohol | Lipase TL-mediated kinetic resolution (acetylation). | (S)-5-Benzyloxy-1-(protected)-2-pentanol and (R)-5-Benzyloxy-1-(protected)-2-pentanol acetate (B1210297) nih.gov |

Multi-Component and Cascade Reaction Sequences

To enhance synthetic efficiency, modern organic chemistry increasingly relies on multi-component reactions (MCRs) and cascade (or tandem) reactions. These processes combine several operational steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov

Integration of Protection and Functionalization Steps

The synthesis of a molecule like this compound involves both the installation of a protecting group (benzyl ether) and the creation of a functional group (the secondary alcohol). Integrating these steps into a single, seamless sequence is a key goal for efficiency. Cascade reactions are particularly well-suited for this, where an initial reaction triggers a series of subsequent transformations within the same pot. beilstein-journals.org

For example, a hypothetical cascade could begin with the opening of a cyclic ether precursor, which simultaneously exposes a hydroxyl group for protection and another functional handle for subsequent elaboration. While a specific documented cascade for this compound is not prominent, the principles are widely applied. Methodologies that combine hydroboration/oxidation with asymmetric allylic alkylation allow for the one-pot synthesis of γ-alkylated alcohols, integrating C-C bond formation and functionalization. rug.nl

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are a practical application of MCR and cascade principles, significantly streamlining synthetic routes. They are characterized by high atom, pot, and step economy. nih.gov The development of a one-pot protocol for this compound would involve selecting reactants that can sequentially or simultaneously form the required bonds and functional groups under a single set of reaction conditions.

| One-Pot/Cascade Protocol | 1 | No | Potentially Higher rug.nl | High nih.gov |

Applications of 5 Benzyloxy Pentan 2 Ol As a Versatile Synthetic Intermediate

Role as a Chiral Building Block in Natural Product Total Synthesis

The stereocenter at the C-2 position of 5-(benzyloxy)pentan-2-ol is instrumental in directing the stereochemical outcome of subsequent reactions, enabling the construction of intricate molecular frameworks with high precision. acs.orgrug.nl This controlled stereoselectivity is a cornerstone of modern asymmetric synthesis. renyi.hu

A notable application of a related chiral building block is in the total synthesis of Dodoneine, a bioactive natural product. bris.ac.ukscispace.com While not directly employing this compound, the synthesis of Dodoneine showcases the strategic use of a chiral homoallylic alcohol, a structural motif accessible from precursors like this compound. The synthesis involves key steps such as asymmetric allylation and diastereoselective iodolactonization to construct the target molecule. bris.ac.ukscispace.com The general strategy highlights how chiral alcohols are pivotal in building up the carbon skeleton and installing the necessary stereocenters in natural product synthesis. bris.ac.ukscispace.com

Guaianolides are a large class of sesquiterpenoid lactones characterized by a 5-7-5 fused tricyclic ring system. gla.ac.uk The synthesis of these complex polycyclic scaffolds often relies on chiral building blocks to establish the numerous stereocenters present in the final structure. While direct use of this compound in guaianolide synthesis is not extensively documented in the provided results, the principles of using chiral synthons are central to the field. Synthetic strategies towards guaianolides and other polycyclic natural products frequently involve the use of chiral alcohols and their derivatives to control the stereochemistry of key bond-forming reactions, such as cyclizations and rearrangements, which are essential for constructing the fused ring systems. gla.ac.uk

The strategic value of chiral alcohols like this compound lies in their ability to participate in enantioselective transformations, either as a substrate that directs the stereochemistry of a reaction or as a precursor to a chiral catalyst or auxiliary. caltech.edu This allows for the synthesis of enantiomerically enriched products, which is crucial for biological activity. The development of catalytic asymmetric methods has provided powerful tools for the synthesis of chiral molecules, and chiral alcohols are often key components in these methodologies. rug.nl

Stereoselective Incorporation into Complex Molecular Architectures

Precursor for Advanced Pharmaceutical Intermediates and Analogues

The structural motifs present in this compound are found in various biologically active compounds, making it a valuable precursor for the synthesis of pharmaceutical intermediates.

Posaconazole (B62084) is a broad-spectrum antifungal agent with a complex stereochemical architecture. google.com The synthesis of posaconazole and its analogues requires the use of chiral building blocks to construct the tetrahydrofuran (B95107) core and its substituents with the correct stereochemistry. One of the key intermediates in the synthesis of posaconazole features a side chain that can be derived from a chiral alcohol. Specifically, a key fragment of posaconazole is a substituted tetrahydrofuran ring which is often constructed from chiral precursors. google.com The synthesis of this key intermediate often involves the coupling of a chiral alcohol derivative with a core structure, highlighting the importance of such building blocks in accessing complex pharmaceutical agents. google.com

Synthesis of Nucleoside and Nucleotide Analogues

A significant application of this compound and its derivatives lies in the synthesis of nucleoside and nucleotide analogues. These synthetic compounds, which mimic the structure of natural nucleosides, are crucial in the development of antiviral and anticancer agents. nih.govnih.gov

Researchers have successfully synthesized a series of (±)-3,5-dihydroxypentyl nucleoside analogues using 1-amino-5-(benzyloxy)pentan-3-ol, a closely related derivative. nih.govacs.org This synthesis involves the coupling of the amino alcohol with various purine (B94841) and pyrimidine (B1678525) bases. nih.gov For instance, the guanine (B1146940) derivative of these analogues has demonstrated inhibitory activity against the cytopathic effect of Herpes Simplex Virus type 1 (HSV-1). nih.gov

The general strategy often involves constructing an acyclic precursor that contains the essential carbon framework and functional groups, which is then cyclized to form the final nucleoside analogue. mcgill.ca The benzyloxy group in these precursors serves as a protecting group for the hydroxyl function, which can be later removed to yield the final dihydroxylated product. nih.gov The versatility of this approach allows for the creation of a diverse library of nucleoside analogues for biological screening. nih.gov

Table 1: Examples of Nucleoside Analogues Synthesized from this compound Derivatives

| Starting Material | Target Analogue | Biological Target/Activity |

|---|---|---|

| 1-Amino-5-(benzyloxy)pentan-3-ol | (+-)-3,5-Dihydroxypentyl guanine analogue | HSV-1 |

This table provides a simplified representation of synthetic routes and is not exhaustive.

Functional Group Transformations and Derivatization Studies

The chemical reactivity of the secondary alcohol and the benzyloxy ether in this compound allows for a variety of functional group transformations and derivatizations, expanding its utility in synthetic chemistry.

The secondary alcohol group in this compound can be selectively oxidized to the corresponding ketone, 5-(benzyloxy)pentan-2-one (B3046982). nih.govnih.gov This transformation is typically achieved using mild oxidizing agents to avoid affecting the benzyl (B1604629) ether. For example, Dess-Martin periodinane (DMP) is an effective reagent for this oxidation. nih.gov

Conversely, the reduction of the corresponding ketone, 5-(benzyloxy)pentan-2-one, can regenerate the secondary alcohol. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄), to afford this compound. acs.org The ability to interconvert between the alcohol and ketone functionalities provides a strategic advantage in multi-step syntheses.

Table 2: Reagents for Oxidation and Reduction of the Secondary Alcohol

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation of this compound | Dess-Martin periodinane (DMP) | 5-(Benzyloxy)pentan-2-one |

The benzyl ether in this compound serves as a robust protecting group for the primary alcohol at the 5-position. This group is stable under a variety of reaction conditions but can be selectively cleaved when necessary. organic-chemistry.org A common method for debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. organic-chemistry.org This reaction yields the corresponding diol, pentane-1,5-diol, and toluene (B28343) as a byproduct. organic-chemistry.org

The pentane (B18724) backbone of this compound can be further elaborated to introduce additional complexity, such as extending the carbon chain or creating new stereocenters. For example, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to extend the chain.

Furthermore, the existing stereocenter at the 2-position can be used to direct the stereochemistry of subsequent reactions, enabling the synthesis of molecules with multiple, well-defined stereocenters. acs.org This is particularly important in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. Methodologies like the Ireland-Claisen rearrangement have been employed on related systems to create contiguous stereocenters with high stereocontrol. acs.org

Mechanistic Investigations and Computational Studies

Unraveling Reaction Mechanisms in 5-(Benzyloxy)pentan-2-ol Synthesis and Transformation

The creation of a specific chiral molecule like this compound necessitates precise control over the formation of its stereocenters. This is achieved through a deep understanding of the reaction mechanisms, which dictates both the regiochemistry and stereochemistry of the outcome.

Stereo- and Regiochemical Control Elements in Key Synthetic Steps

The synthesis of this compound involves the formation of a chiral center at the C2 position. Achieving high stereoselectivity is a primary challenge, often addressed through asymmetric synthesis strategies.

Stereochemical Control: A common approach to establishing the stereocenter is the enantioselective reduction of the corresponding prochiral ketone, 5-(benzyloxy)pentan-2-one (B3046982). This transformation is frequently accomplished using chiral catalysts or reagents that preferentially generate one enantiomer over the other.

Catalytic Asymmetric Reduction: Transition metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), complexed with chiral ligands (e.g., BINAP, JOSIPHOS), are widely used. nih.gov These catalysts facilitate the transfer of hydrogen (from H₂ gas or a donor molecule like isopropanol) to the ketone in a stereodefined manner. wikipedia.org The chiral environment created by the ligand dictates the facial selectivity of hydride attack on the carbonyl group, leading to the desired (R)- or (S)-alcohol.

Enzyme-Catalyzed Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) offers an environmentally friendly route with typically high enantioselectivity. rsc.org These enzymes, often from microorganisms like Thermoanaerobacter brockii, can reduce ketones with exquisite precision. acs.org

Stoichiometric Chiral Reagents: Reagents like those derived from chiral boranes (e.g., Alpine-Borane) or chirally modified aluminum and borohydrides can also be employed for stereoselective reductions. wikipedia.orguwindsor.ca

The Felkin-Anh model is often invoked to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones, which could be relevant in transformations of this compound derivatives. chemtube3d.com

Regiochemical Control: Regioselectivity becomes critical when starting from precursors with multiple reactive sites. For instance, if this compound were synthesized from a precursor like pentane-1,4-diol, selective protection of the primary hydroxyl group over the secondary one would be a key regioselective step before further transformations. Similarly, in reactions involving precursors like epoxides, the regioselectivity of the ring-opening step is crucial. For example, the ruthenium-catalyzed hydrogenolysis of terminal epoxides can selectively yield secondary alcohols through an Sₙ2-like attack of a hydride at the less sterically hindered carbon. thieme-connect.com

The table below summarizes key control elements in relevant synthetic methodologies.

Table 1: Stereo- and Regiochemical Control Elements in Alcohol Synthesis

| Control Element | Synthetic Strategy | Mechanism/Principle | Expected Outcome for this compound Synthesis |

|---|---|---|---|

| Stereocontrol | Asymmetric Catalytic Hydrogenation | Chiral ligand on a metal center (e.g., Ru-BINAP) creates a chiral pocket, directing hydride attack to one face of 5-(benzyloxy)pentan-2-one. | Enantiomerically enriched (R)- or (S)-5-(benzyloxy)pentan-2-ol. |

| Stereocontrol | Biocatalytic Reduction | The active site of an alcohol dehydrogenase (ADH) binds the ketone substrate in a specific orientation, leading to stereospecific hydride delivery from a cofactor (NADPH). | High enantiopurity of one stereoisomer. |

| Regiocontrol | Selective Protection of a Diol | The primary hydroxyl group of a precursor like pentane-1,4-diol is sterically more accessible and electronically more reactive towards bulky protecting group reagents than the secondary hydroxyl. | Selective formation of 5-(protected)-pentan-1-ol, allowing for subsequent manipulation of the other hydroxyl group. |

| Regiocontrol | Epoxide Ring Opening | Nucleophilic attack (e.g., by a hydride) occurs at the less sterically hindered carbon of a terminal epoxide precursor. | Formation of a secondary alcohol at the C2 position. |

Transition State Analysis of Enantioselective Processes

The origin of enantioselectivity in catalytic reactions is explained by analyzing the transition states of the competing reaction pathways leading to the (R) and (S) enantiomers. The enantiomeric excess of the product is determined by the difference in the free energy of activation (ΔΔG‡) between these diastereomeric transition states.

For the enantioselective reduction of 5-(benzyloxy)pentan-2-one, computational and experimental studies on analogous systems provide well-accepted models. uwindsor.ca

CBS Reduction (Corey-Bakshi-Shibata): In reductions using oxazaborolidine catalysts, the ketone coordinates to the boron atom of the catalyst. This complex then forms a six-membered, chair-like transition state with a borane (B79455) molecule. nih.gov Steric interactions between the substituents on the ketone (the methyl group and the benzyloxpropyl group) and the catalyst's chiral framework force the hydride transfer to occur to a specific face of the carbonyl, thus determining the stereochemistry of the resulting alcohol. wikipedia.orgnih.gov The model predicts that the larger substituent on the ketone will orient away from the catalyst's directing group to minimize steric clash. nih.gov

Noyori-type Hydrogenation: In ruthenium-catalyzed asymmetric hydrogenations, the mechanism often involves a six-membered pericyclic transition state. The stereochemical outcome is dictated by the precise arrangement of the ketone, the chiral ligand, and the metal hydride in this transition state. The chirality of the diphosphine and diamine ligands in classic Noyori catalysts creates a well-defined chiral environment that differentiates the two faces of the ketone. liverpool.ac.uk

Mechanistic studies, often supported by isotopic labeling and kinetic analysis, help to elucidate these pathways and rationalize the observed high levels of stereoselectivity. acs.orgthieme-connect.com

Theoretical and Computational Chemistry of this compound and its Derivatives

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods complement experimental findings and can guide synthetic efforts. chiralpedia.com

Conformational Analysis and Energy Landscapes via DFT Calculations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. The molecule possesses several rotatable single bonds (C-C and C-O), leading to a complex conformational landscape.

Density Functional Theory (DFT) is a widely used quantum chemical method to explore this landscape. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This process identifies the lowest energy (most stable) conformers and the energy barriers for interconversion between them.

For this compound, key conformational features would include:

The orientation of the benzyloxy group relative to the pentanol (B124592) backbone.

The gauche and anti arrangements of the carbon chain.

The potential for intramolecular hydrogen bonding between the hydroxyl group at C2 and the ether oxygen at C5, which could stabilize certain conformers.

DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can provide accurate geometries and relative energies of these conformers. d-nb.info Such analyses on similar molecules, like tetrahydrofurfuryl alcohol, have shown that even small energy differences of ~1.0 kJ/mol can dictate the predominant conformation. d-nb.info

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

DFT and other quantum chemical methods can calculate a range of electronic properties, known as quantum chemical descriptors, that correlate with molecular reactivity. mdpi.com These descriptors can be used to predict how this compound or its synthetic precursors might behave in a reaction. mdpi.comchemrxiv.org

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate and accept electrons, respectively. For the precursor ketone, 5-(benzyloxy)pentan-2-one, the LUMO would be localized on the carbonyl group, indicating its susceptibility to nucleophilic attack by a hydride.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. The electron-rich (negative potential) region around the hydroxyl oxygen of this compound would indicate its nucleophilic character, while the electron-deficient (positive potential) region on the hydroxyl proton indicates its acidic character.

Atomic Charges: Calculating the partial charges on each atom can pinpoint the most electrophilic and nucleophilic sites.

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons and can be used to rank the reactivity of different substrates. nih.gov

The table below lists some common quantum descriptors and their relevance.

Table 2: Quantum Chemical Descriptors and Their Application

| Descriptor | Definition | Relevance to this compound and its Reactions |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the alcohol's oxygen lone pairs. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the susceptibility of the precursor ketone's carbonyl carbon to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |

| MEP | Molecular Electrostatic Potential. | Maps electron-rich and electron-deficient regions, identifying sites for nucleophilic or electrophilic attack. |

| Fukui Functions | Describe the change in electron density when an electron is added or removed. | Pinpoints the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. |

In Silico Modeling for Stereoselectivity Rationalization

In silico modeling uses computational techniques to simulate the interactions between molecules, providing a powerful method for understanding and predicting stereoselectivity. mdpi.com This is particularly useful for rationalizing the outcomes of complex catalytic reactions.

To understand the enantioselectivity in the synthesis of this compound from its precursor ketone, one could model the entire catalytic system:

Docking Studies: The ketone substrate can be "docked" into the active site of a catalyst, such as a computationally generated model of an alcohol dehydrogenase or a chiral Ru-ligand complex.

Transition State Modeling: The energies of the diastereomeric transition states for hydride attack on the re and si faces of the ketone are calculated. The difference in these energies (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the product alcohol.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the catalyst-substrate complex over time, providing insights into the conformational flexibility and key interactions that lead to stereochemical control. rsc.org

These computational approaches allow researchers to visualize the key steric and electronic interactions that govern facial selectivity, thereby explaining why a particular enantiomer is formed preferentially. acs.org This iterative process of computational prediction and experimental validation accelerates the development of more efficient and selective catalysts. chiralpedia.com

Emerging Trends and Future Perspectives in 5 Benzyloxy Pentan 2 Ol Research

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic strategies. gcande.org For 5-(Benzyloxy)pentan-2-ol, this involves a shift away from stoichiometric reagents and harsh conditions toward catalytic and biocatalytic methods that offer a lower environmental footprint.

The development of catalytic systems that utilize earth-abundant, inexpensive, and non-toxic metals is a key focus in green chemistry. liv.ac.uk Research into the synthesis of chiral alcohols is increasingly exploring catalysts based on metals like manganese, which can activate molecular oxygen for oxidation reactions, or nickel, for efficient hydrogenation and amination processes. liv.ac.uksemanticscholar.org The application of such catalysts to the synthesis of this compound, likely through the asymmetric reduction of its precursor ketone, 5-(benzyloxy)pentan-2-one (B3046982), would significantly reduce waste compared to traditional methods that rely on stoichiometric metal hydride reagents. These catalytic approaches aim for high atom economy, minimizing the formation of byproducts and simplifying purification procedures. gcande.org

Table 1: Comparison of Hypothetical Catalytic Methods for this compound Synthesis

| Feature | Traditional Method (e.g., NaBH4 Reduction) | Green Catalytic Method (e.g., H2/Chiral Catalyst) |

|---|---|---|

| Reductant | Stoichiometric metal hydride | Catalytic H2 or transfer hydrogenation source |

| Byproducts | Metal salts (e.g., borates) | Minimal, often just water |

| Atom Economy | Lower | Higher |

| Stereocontrol | Achiral product unless chiral reagent is used | High enantioselectivity possible with chiral catalyst |

| Environmental Impact | Higher waste generation | Reduced solvent use and waste |

Biocatalysis has emerged as a powerful tool for producing enantiomerically pure compounds, a critical requirement for pharmaceuticals and advanced materials. nih.govvu.nl The enantioselective synthesis of this compound can be achieved with high precision using enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes, used either in isolated form or within whole-cell systems, can reduce the prochiral ketone, 5-(benzyloxy)pentan-2-one, to a specific stereoisomer, (R)- or (S)-5-(Benzyloxy)pentan-2-ol, with excellent enantiomeric excess (>99% ee). nih.gov This approach offers significant advantages, including mild reaction conditions (ambient temperature and pressure in aqueous media), high selectivity, and the elimination of toxic heavy metal catalysts. vu.nl

Table 2: Potential Biocatalysts for Enantioselective Synthesis of this compound

| Enzyme Class | Source Organism Example | Potential Transformation | Key Advantages |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis acs.org | (R)- or (S)-selective reduction of 5-(benzyloxy)pentan-2-one | High enantioselectivity, cofactor recycling systems |

| Ketoreductase (KRED) | Genetically engineered E. coli | (R)- or (S)-selective reduction of 5-(benzyloxy)pentan-2-one | Broad substrate scope, high activity and stability |

| Whole Cells | Saccharomyces cerevisiae (Baker's Yeast) | Reduction of 5-(benzyloxy)pentan-2-one | Low cost, no need for enzyme purification |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical manufacturing. pharmasalmanac.comd-nb.info This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better product consistency, and enhanced safety, particularly for highly exothermic or hazardous reactions. pharmasalmanac.comalmacgroup.com

For the scalable production of this compound, a continuous flow process could involve pumping a solution of the starting ketone and a hydrogen source through a heated tube packed with a heterogeneous hydrogenation catalyst. This setup, known as a packed-bed reactor, allows for efficient catalyst use and reuse, straightforward product collection, and simple scalability by either running the process for longer ("scaling out") or by using multiple reactors in parallel ("numbering up"). pharmasalmanac.com

Table 3: Batch Processing vs. Continuous Flow Processing for this compound Production

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume |

| Scalability | Complex, often requires re-optimization | Straightforward (scaling out/numbering up) pharmasalmanac.com |

| Process Control | Manual or semi-automated | Precise, automated control of parameters |

| Product Consistency | Potential for batch-to-batch variation | High consistency and quality |

Development of this compound Derived Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. While the use of established auxiliaries like Evans oxazolidinones is common, there is ongoing research into developing new and more effective variants. cancer.gov

Given its structure, which contains a defined stereocenter at the C-2 position, enantiomerically pure this compound is a promising candidate for development into a novel chiral auxiliary or ligand. By attaching the alcohol group to a substrate, the chiral center could effectively shield one face of a reactive site, directing the approach of a reagent to the opposite face. After the reaction, the auxiliary could be cleaved and recovered. Such derived auxiliaries could find applications in asymmetric aldol (B89426) reactions, alkylations, or Diels-Alder reactions, expanding the toolbox available to synthetic chemists.

Integration into Automated Synthesis Platforms

The convergence of robotics, software, and chemical reactors has led to the development of automated synthesis platforms. nih.gov These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govresearchgate.net Integrating the synthesis of this compound and its derivatives into such a platform would enable high-throughput screening of reaction conditions to quickly identify optimal synthetic routes. Furthermore, an automated platform could rapidly generate a library of compounds based on the this compound scaffold for use in drug discovery or materials science research, accelerating the design-make-test-analyze cycle. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Process Analytical Technology (PAT) utilizes in-line and on-line analytical tools to monitor and control manufacturing processes in real-time. polito.it The adoption of PAT is critical for ensuring process robustness and product quality. mdpi.com For the synthesis of this compound, advanced spectroscopic probes can provide continuous insight into the reaction progress.

For example, an in-line Fourier-transform infrared (FTIR) or Raman spectroscopy probe inserted into the reactor could monitor the conversion of the ketone starting material to the alcohol product by tracking the disappearance of the carbonyl (C=O) peak and the appearance of the hydroxyl (O-H) band. mdpi.com Similarly, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy adapted for on-line monitoring can provide detailed structural information throughout the reaction, helping to identify intermediates and byproducts. magritek.com This real-time data allows for precise control over the reaction, ensuring it is stopped at the optimal point to maximize yield and minimize impurity formation.

Table 4: Spectroscopic Probes for Real-time Monitoring of this compound Synthesis

| Spectroscopic Technique | Information Provided | Application in Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups mdpi.com | Monitoring disappearance of C=O (ketone) and appearance of O-H (alcohol) |

| UV-Vis Spectroscopy | Electronic transitions (e.g., in aromatic rings) mdpi.com | Tracking concentration of reactants/products with chromophores |

| Benchtop NMR Spectroscopy | Detailed molecular structure and quantification magritek.com | Real-time analysis of reaction mixture composition, kinetics |

| Fluorescence Spectroscopy | Emission from fluorescent species mdpi.com | Monitoring fluorescent reagents or intermediates |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Benzyloxy)pentan-2-ol, and how can reaction conditions be optimized?

- Methodology : A common approach involves oxidation of 5-(benzyloxy)pentan-1-ol using Dess–Martin periodinane (DMP) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Workup includes quenching with NaHCO₃ and Na₂S₂O₃, ether extraction, and solvent evaporation. Yield optimization requires strict anhydrous conditions and stoichiometric control of DMP (1.2 equiv) .

- Key Data :

| Starting Material | Reagent | Solvent | Temp. | Yield (Crude) |

|---|---|---|---|---|

| 5-(Benzyloxy)pentan-1-ol | DMP | THF | 0°C → RT | Not reported; used directly in subsequent steps |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- ¹³C NMR : Look for signals corresponding to the benzyloxy group (δ ~70 ppm for CH₂-O, δ ~128-138 ppm for aromatic carbons) and the secondary alcohol (δ ~68-72 ppm).

- HRMS : Use electrospray ionization (ESI) in positive/negative mode. For example, the molecular ion [M − H]⁻ for derivatives like ethyl 5-(benzyloxy)pentanoate appears at m/z 328.1013 (calculated) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?

- Methodology : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (S)-5-(Benzyloxy)-2-methylpentanal was synthesized using a chiral starting alcohol, with stereochemical integrity maintained via low-temperature oxidation to avoid racemization .

- Troubleshooting : Monitor optical rotation and chiral HPLC to confirm enantiopurity. Contradictions in optical activity may arise from incomplete protection of the hydroxyl group during benzylation.

Q. How should researchers resolve discrepancies between theoretical and observed spectral data for this compound derivatives?

- Case Study : Ethyl 5-(benzyloxy)pentanoate (derived from 5-(benzyloxy)pentan-1-ol) showed an HRMS [M − H]⁻ peak at m/z 328.1017 (observed) vs. 328.1013 (calculated). Such minor deviations (<1 ppm) typically arise from isotopic abundance or solvent adducts. Validate with repeated measurements and high-purity standards .

- Mitigation : Use deuterated solvents for NMR to eliminate exchangeable proton interference.

Q. What role does this compound play in the synthesis of complex natural products?

- Application : It serves as a key intermediate in constructing polyketide backbones. For instance, (S)-5-(Benzyloxy)-2-methylpentanal was used in the stereoselective synthesis of the C9–C21 segment of Natalamycin A, a macrolide antibiotic. The benzyloxy group acts as a temporary protecting group for later deprotection .

- Design Considerations : Balance between benzyl group stability under acidic/basic conditions and its removal via hydrogenolysis (Pd/C, H₂).

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across literature sources?

- Root Cause : Solvent polarity, temperature, and concentration can shift proton signals. For example, the hydroxyl proton (δ ~1.5-2.0 ppm) may appear broad or split in wet DMSO-d₆ but sharpen in CDCl₃.

- Resolution : Report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) alongside spectral data. Compare with structurally similar compounds, such as 2-methylpentan-2-ol (δ 1.2 ppm for CH₃ in CDCl₃ ).

Methodological Best Practices

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Protocol :

- Store under inert gas (Ar/N₂) to prevent oxidation of the alcohol to ketones.

- Use freshly distilled THF or dichloromethane to avoid trace water.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers validate the purity of this compound before downstream applications?

- Quality Control :

- GC-MS : Retention time matching against authenticated standards.

- Elemental Analysis : Acceptable C/H/O percentages within ±0.3% of theoretical values.

- Melting Point : Although typically liquid, derivatives (e.g., crystalline esters) should exhibit sharp melting points (e.g., 62–64°C for 4-(Benzyloxy)phenyl isothiocyanate ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.